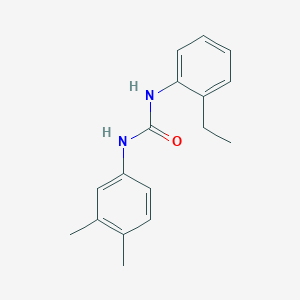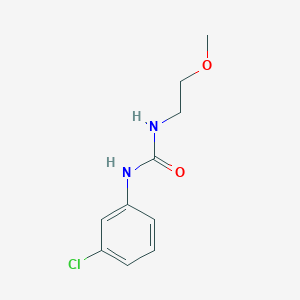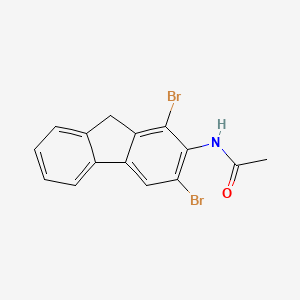![molecular formula C16H26N2O4S B11953821 tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートは、様々な科学研究分野で注目されている合成有機化合物です。この化合物は、tert-ブチル基、アミノ基、およびペンタノエート骨格に結合したスルホニル基を含む複雑な構造が特徴です。
準備方法
合成経路と反応条件
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。一般的な合成経路には、以下の段階が含まれます。
アミノ基の保護: アミノ基は、後続の段階で望ましくない反応を防ぐために、tert-ブチル基で保護されます。
ペンタノエート骨格の形成: ペンタノエート骨格は、アルキル化とエステル化を含む一連の反応によって構築されます。
スルホニル基の導入: スルホニル基は、塩基性条件下でスルホニルクロリド試薬を使用して導入されます。
アミノ基の脱保護: tert-ブチル保護基が除去されて最終生成物が得られます。
工業生産方法
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートの工業生産は、同様の合成経路を大規模で行う場合があります。温度、圧力、溶媒の選択などの反応条件の最適化は、収率を最大化し、コストを最小限に抑えるために重要です。連続フローリアクターと自動合成プラットフォームを採用して、効率と再現性を高めることができます。
化学反応の分析
反応の種類
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応はスルホニル基で起こり、新しい誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、酸性または塩基性条件下で使用されます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤は、無水条件下で使用されます。
置換: アミン、チオール、アルコールなどの求核試薬は、塩基の存在下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホン酸が生成される場合があり、還元によってアミンまたはアルコールが生成される場合があります。置換反応は、さまざまな官能基を持つさまざまな誘導体の生成につながる可能性があります。
科学研究における用途
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートは、科学研究においていくつかの用途があります。
化学: 複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素活性やタンパク質相互作用を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療特性が探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素の阻害剤または活性剤として作用し、タンパク質-タンパク質相互作用を調節し、細胞シグナル伝達経路に影響を与える可能性があります。正確な分子メカニズムを解明し、関与する主要な標的を特定するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- tert-ブチル (2S)-2-アミノ-5-{[(4-メトキシフェニル)スルホニル]アミノ}ペンタノエート
- tert-ブチル (2S)-2-アミノ-5-{[(4-クロロフェニル)スルホニル]アミノ}ペンタノエート
- tert-ブチル (2S)-2-アミノ-5-{[(4-フルオロフェニル)スルホニル]アミノ}ペンタノエート
独自性
tert-ブチル (2S)-2-アミノ-5-{[(4-メチルフェニル)スルホニル]アミノ}ペンタノエートは、特定の化学的および生物学的特性を与える4-メチルフェニルスルホニル基の存在により、ユニークです。
特性
IUPAC Name |
tert-butyl 2-amino-5-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-5-6-14(17)15(19)22-16(2,3)4/h7-10,14,18H,5-6,11,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCGEVZTZQOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)




![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)




![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)


